molecular formula C6H9N3O3 B11915331 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11915331
M. Wt: 171.15 g/mol
InChI Key: NFKOQEFIJDILNF-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or water, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of aldehydes or ketones.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it is used to link biomolecules for various studies.

    Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The triazole ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function. The hydroxyl and carboxyl groups also play a role in hydrogen bonding and electrostatic interactions, further enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-5-carboxylic acid

Uniqueness: Compared to these similar compounds, 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and interaction with other molecules

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

1-(3-hydroxypropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O3/c10-3-1-2-9-4-5(6(11)12)7-8-9/h4,10H,1-3H2,(H,11,12)

InChI Key

NFKOQEFIJDILNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CCCO)C(=O)O

Origin of Product

United States

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